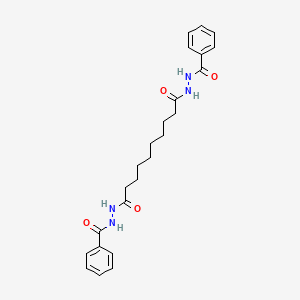![molecular formula C22H29As B14133537 [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is an organoarsenic compound characterized by its unique cyclohexyl structure bonded to diphenylarsane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane typically involves the reaction of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] with diphenylarsenic chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.
Reduction: Reduction reactions can convert the compound to this compound hydride.
Substitution: The aryl groups in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.
Reduction: this compound hydride.
Substitution: Various substituted aryl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds. It serves as a precursor for the synthesis of more complex organoarsenic compounds.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with cellular proteins and DNA makes it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential in treating certain types of cancer. Its unique structure allows it to target specific molecular pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane exerts its effects by interacting with cellular proteins and enzymes. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The compound also interacts with DNA, causing damage that triggers apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphine
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylstibine
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylbismuthine
Uniqueness
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is unique due to its specific interaction with cellular proteins and DNA. Unlike its phosphine, stibine, and bismuthine analogs, the arsenic atom in this compound provides distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H29As |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane |
InChI |
InChI=1S/C22H29As/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m1/s1 |
InChI Key |
GVAJFVDBVCVEDQ-QIJUGHKUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@H](C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


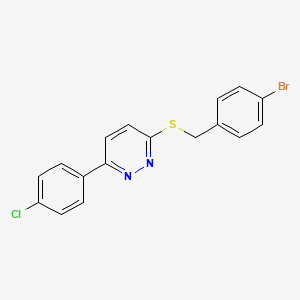
![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)
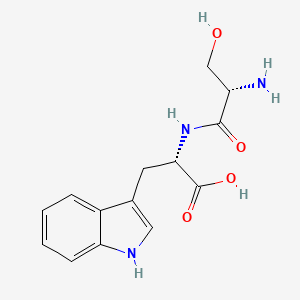
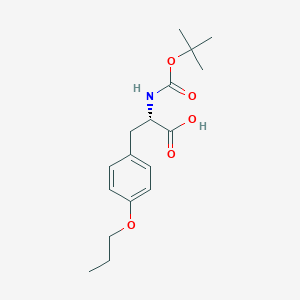
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
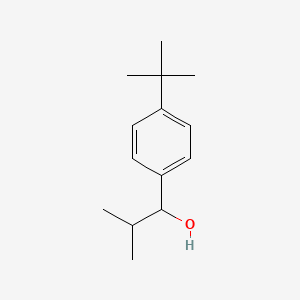
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
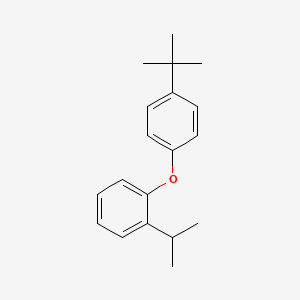

![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
